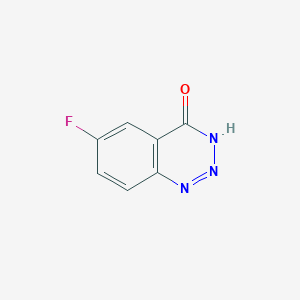

6-Fluoro-3H-1,2,3-benzotriazin-4-one

Übersicht

Beschreibung

6-Fluoro-3H-1,2,3-benzotriazin-4-one is a chemical compound with the molecular formula C7H4FN3O and a molecular weight of 165.13 g/mol It is a derivative of benzotriazinone, characterized by the presence of a fluorine atom at the 6th position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3H-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-fluoroaniline with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the benzotriazinone structure . The reaction conditions often require low temperatures and acidic environments to facilitate the formation of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-3H-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzotriazinones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 6-Fluoro-3H-1,2,3-benzotriazin-4-one exhibit promising anticancer properties. For instance, studies have shown that fluorinated derivatives of benzotriazines can act as reversible inhibitors of thioredoxin reductase, a crucial enzyme in cancer metabolism. These compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and others, with some derivatives being up to five times more effective than their non-fluorinated counterparts .

1.2 Antifungal Activity

Recent investigations into the antifungal potential of 1,2,3-benzotriazine derivatives have revealed their effectiveness against pathogens such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0156 to 2.0 µg/mL, indicating strong antifungal activity compared to reference drugs . The presence of halogen substituents like fluorine has been linked to enhanced efficacy against fluconazole-resistant strains.

1.3 Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory properties. A study highlighted the synthesis of new derivatives that exhibited significant anti-inflammatory activity in vitro. These findings suggest potential applications in treating inflammatory diseases .

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of benzotriazine derivatives make them suitable candidates for pesticide development. Research has identified several 1,2,3-benzotriazin-4-one derivatives with potential insecticidal and herbicidal properties. The ability to modify these compounds through various synthetic pathways allows for the design of effective agrochemicals that can target specific pests while minimizing environmental impact .

Synthetic Methodologies

The synthesis of this compound has been optimized through various methodologies that enhance yield and reduce reaction times. For example, a one-pot synthetic procedure involving C−H amidation has been developed to facilitate the preparation of substituted benzotriazinones efficiently . This approach not only streamlines the synthesis but also allows for scalability in production.

Table 1: Anticancer Activity of Fluorinated Benzotriazine Derivatives

Table 2: Antifungal Activity Against Candida albicans

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Compound D | 0.0156 | Highly Active |

| Compound E | 0.25 | Moderately Active |

| Compound F | 2.0 | Less Active |

Wirkmechanismus

The mechanism of action of 6-Fluoro-3H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This mechanism is of interest for the development of new treatments for diabetes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-3H-1,2,3-benzotriazin-4-one: Similar structure but with a chlorine atom instead of fluorine.

6-Bromo-3H-1,2,3-benzotriazin-4-one: Contains a bromine atom at the 6th position.

6-Iodo-3H-1,2,3-benzotriazin-4-one: Features an iodine atom at the 6th position.

Uniqueness

6-Fluoro-3H-1,2,3-benzotriazin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

6-Fluoro-3H-1,2,3-benzotriazin-4-one is a compound belonging to the benzotriazine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound features a fluorine substituent at the sixth position of the benzotriazine ring. Its molecular formula is C7H5F N4O, with a molecular weight of approximately 178.14 g/mol. The presence of the fluorine atom is significant as it may influence the compound's pharmacokinetics and biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzotriazine derivatives. For instance, compounds structurally related to this compound have shown selective activity against various viruses. A notable example includes derivatives that demonstrated efficacy against Coxsackievirus B5 (CVB5), with effective concentration (EC50) values ranging from 6 to 18.5 µM . These compounds exhibited mechanisms that protect cells from viral infections by interfering with viral attachment processes.

Antifungal Properties

The antifungal activity of benzotriazine derivatives has also been explored. Compounds similar to this compound have been evaluated for their effectiveness against fungi such as Candida albicans and Cryptococcus neoformans. These studies indicate that benzotriazines can inhibit fungal growth through mechanisms involving disruption of ergosterol biosynthesis pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of benzotriazine derivatives has been documented. For example, compounds with similar structures have been identified as having significant anti-inflammatory effects by modulating pathways associated with inflammatory responses. This suggests that this compound may possess similar properties.

Synthesis and Evaluation

Research involving the synthesis of this compound has focused on developing efficient methods for producing this compound and its derivatives. A one-pot reaction strategy has been proposed for synthesizing various substituted benzotriazines within a short timeframe . This method enhances accessibility for further biological evaluations.

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships (SAR) have provided insights into how modifications to the benzotriazine core affect biological activity. For instance, substituting different groups at specific positions has led to variations in antiviral and antifungal potency . Understanding these relationships is crucial for optimizing the pharmacological profiles of these compounds.

Data Table: Biological Activity Overview

| Compound | Biological Activity | EC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral against CVB5 | 6 - 18.5 | Inhibits viral attachment |

| Related benzotriazines | Antifungal against C. albicans | Not specified | Disrupts ergosterol biosynthesis |

| Other derivatives | Anti-inflammatory | Not specified | Modulates inflammatory pathways |

Eigenschaften

IUPAC Name |

6-fluoro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQFKLASUKMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.